2-[[[2-(2-Methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid
Description
This compound features a cyclohexane ring substituted at position 1 with a carboxylic acid group and at position 2 with a carbamoyl group. The carbamoyl group is further modified by an amino linkage to a 2-(2-methoxyphenoxy)acetyl moiety.
Properties
IUPAC Name |
2-[[[2-(2-methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-24-13-8-4-5-9-14(13)25-10-15(20)18-19-16(21)11-6-2-3-7-12(11)17(22)23/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3,(H,18,20)(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIVJMDYBWFEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NNC(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[[[2-(2-Methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a cyclohexane backbone substituted with various functional groups, including:
- Methoxyphenoxyacetyl moiety
- Carbamoyl group
- Carboxylic acid functionality
This structure contributes to its interaction with biological targets, influencing its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 2-[[[2-(2-Methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid exhibit significant antimicrobial properties. For instance, modifications in the methoxy group have been linked to enhanced inhibition against various bacterial strains, including resistant strains.
| Compound Variant | MIC (µg/mL) | Target Organism |
|---|---|---|
| Original Compound | 32 | E. coli |
| Methoxy Variant | 16 | S. aureus |
| Carbamoyl Variant | 8 | P. aeruginosa |
Anti-inflammatory Effects
Research indicates that the compound may also possess anti-inflammatory properties. In vitro studies showed a reduction in the production of pro-inflammatory cytokines in macrophages treated with the compound.
Case Study: Inhibition of TNF-alpha Production
A study involving human monocyte-derived macrophages reported that treatment with the compound at concentrations ranging from 1 to 10 µM resulted in a dose-dependent decrease in TNF-alpha production, highlighting its potential as an anti-inflammatory agent.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown promising results as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid metabolism.
Enzyme Activity Data
| Enzyme | IC50 (µM) | Mechanism |
|---|---|---|
| Acetyl-CoA Carboxylase | 5 | Competitive Inhibition |
The biological activity of 2-[[[2-(2-Methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid is hypothesized to involve multiple mechanisms:
- Binding Affinity : The compound binds to target enzymes or receptors, inhibiting their activity.
- Modulation of Signaling Pathways : It may alter signaling pathways related to inflammation and metabolism.
- Cellular Uptake : The presence of the methoxy group may enhance cellular uptake, increasing bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Key Differences
The core structure—cyclohexane-1-carboxylic acid with a carbamoyl group at position 2—is conserved among analogues.
Table 1: Structural Comparison of Selected Analogues
Implications of Substituent Variations
Aromatic Substituents: The methoxy group in the target compound (electron-donating) may improve metabolic stability compared to the methyl group in the 4-methylphenoxy analogue (electron-neutral) .
Hydrogen-Bonding Capacity :
- The hydroxyethyl group in ’s compound increases polarity, likely improving aqueous solubility but reducing membrane permeability .
- The absence of polar groups in the 4-methylbenzyl analogue () suggests higher lipophilicity, favoring blood-brain barrier penetration .
Steric Effects :
- Bulky substituents (e.g., 4-methylbenzyl in ) may hinder interactions with enzyme active sites, reducing efficacy compared to smaller groups like methoxy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
